molecular formula C15H30IN B13773870 Dicyclohexylethylmethylammonium iodide CAS No. 73680-46-3

Dicyclohexylethylmethylammonium iodide

Cat. No.: B13773870
CAS No.: 73680-46-3
M. Wt: 351.31 g/mol
InChI Key: FABONUUOISOFLM-UHFFFAOYSA-M
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Description

Dicyclohexylethylmethylammonium iodide is a quaternary ammonium compound characterized by the presence of two cyclohexyl groups, an ethyl group, and a methyl group attached to a central nitrogen atom, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexylethylmethylammonium iodide typically involves the quaternization of dicyclohexylamine with ethyl iodide and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:

[ \text{(C}6\text{H}{11})_2\text{NH} + \text{C}_2\text{H}_5\text{I} + \text{CH}_3\text{I} \rightarrow \text{(C}6\text{H}{11})_2\text{N}(\text{C}_2\text{H}_5)(\text{CH}_3)\text{I} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylethylmethylammonium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or sodium hydroxide.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products include the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

Dicyclohexylethylmethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of dicyclohexylethylmethylammonium iodide involves its interaction with biological membranes and other molecular targets. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can form complexes with various biomolecules, affecting their function and stability.

Comparison with Similar Compounds

    Tetraethylammonium Iodide: Another quaternary ammonium compound with four ethyl groups.

    Tetramethylammonium Iodide: Contains four methyl groups attached to the nitrogen atom.

    Dicyclohexylmethylammonium Iodide: Similar structure but with one methyl group instead of an ethyl group.

Uniqueness: Dicyclohexylethylmethylammonium iodide is unique due to the presence of both cyclohexyl and ethyl groups, which confer distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.

Properties

CAS No.

73680-46-3

Molecular Formula

C15H30IN

Molecular Weight

351.31 g/mol

IUPAC Name

dicyclohexyl-ethyl-methylazanium;iodide

InChI

InChI=1S/C15H30N.HI/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15;/h14-15H,3-13H2,1-2H3;1H/q+1;/p-1

InChI Key

FABONUUOISOFLM-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C1CCCCC1)C2CCCCC2.[I-]

Origin of Product

United States

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